Cas no 118291-90-0 (2-Chloro-4-nitrophenyl a-D-Maltotrioside)
2-Chloro-4-nitrophenyl a-D-Maltotrioside Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-nitrophenyl α-D-maltotrioside
- 2-CHLORO-4-NITROPHENYLMALTOTRIOSIDE
- 2-Chloro-4-nitrophenyl a-D-maltotrioside
- 4)-O-a-D-glucopyranosyl-(1®
- 2-Chloro-4-nitrophenyl O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranoside
- CNPG3
- 2-Chloro-4-nitrophenyl alpha-maltotrioside
- 2-Chloro-4-nitrophenyl O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranoside
- 4)-alpha-D-glucopyranoside
- PD150696
- 2-Chloro-4-nitrophenyl-alpha-D-maltotrioside, >=96.0% (HPLC)
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- G3-CNP
- W-200913
- (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-{[(2R,3S,4R,5R,6R)-6-(2-CHLORO-4-NITROPHENOXY)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)OXAN-3-YL]OXY}-4,5-DIHYDROXY-2-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- 2-Chloro-4-nitrophenyl-
- G3CNP
- AKOS040756063
- CS-0650598
- 2-Chloro-4-nitrophenyl alpha-D-maltotrioside
- 118291-90-0
- 2-Chloro-4-nitrophenyl alpha -D-maltotrioside
- 2-CHLORO-4-NITROPHENYL-ALPHA-D-MALTOTRIOSIDE
- HY-153102
- A-D-maltotrioside
- MFCD11045274
- (2R,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(((2R,3S,4R,5R,6R)-6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-tri
- 2-Chloro-4-nitrophenyl ??-D-maltotrioside
- KMYYNUOXSFGLNX-XFNLHOCBSA-N
- G78968
- 2-Chloro-4-nitrophenyl a-D-Maltotrioside
-
- MDL: MFCD11045274
- Inchi: 1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1
- InChI Key: KMYYNUOXSFGLNX-XFNLHOCBSA-N
- SMILES: ClC1C=C(C=CC=1O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 659.14600
- Monoisotopic Mass: 659.146441
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 44
- Rotatable Bond Count: 8
- Complexity: 965
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.1
- Topological Polar Surface Area: 315
Experimental Properties
- Density: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 973°Cat760mmHg
- Flash Point: 542.2°C
- Refractive Index: 1.711
- Solubility: Very slightly soluble (0.2 g/l) (25 º C),
- PSA: 303.50000
- LogP: -4.40150
2-Chloro-4-nitrophenyl a-D-Maltotrioside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LC6568-100mg |
2-Chloro-4-nitrophenyl a-D-Maltotrioside |
118291-90-0 | ≥95% | 100mg |
¥2400.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LC6568-25mg |
2-Chloro-4-nitrophenyl a-D-Maltotrioside |
118291-90-0 | ≥95% | 25mg |
¥950.00元 | 2023-09-15 | |
| TRC | C596473-25mg |
2-Chloro-4-nitrophenyl a-D-Maltotrioside |
118291-90-0 | 25mg |
$ 59.00 | 2023-09-08 | ||
| TRC | C596473-100mg |
2-Chloro-4-nitrophenyl a-D-Maltotrioside |
118291-90-0 | 100mg |
$ 181.00 | 2023-09-08 | ||
| TRC | C596473-500mg |
2-Chloro-4-nitrophenyl a-D-Maltotrioside |
118291-90-0 | 500mg |
$ 529.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C922784-25mg |
2-Chloro-4-nitrophenyl α-D-Maltotrioside |
118291-90-0 | 98% | 25mg |
¥788.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C922784-100mg |
2-Chloro-4-nitrophenyl α-D-Maltotrioside |
118291-90-0 | 98% | 100mg |
¥1,880.00 | 2022-09-29 | |
| Apollo Scientific | BITJ0002-1g |
2-Chloro-4-nitrophenyl alpha-D-maltotrioside |
118291-90-0 | 1g |
£385.00 | 2025-02-22 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44320-25mg |
a-D-Glucopyranoside,2-chloro-4-nitrophenyl O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)- |
118291-90-0 | 95% | 25mg |
¥888.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44320-100mg |
a-D-Glucopyranoside,2-chloro-4-nitrophenyl O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)- |
118291-90-0 | 95% | 100mg |
¥2468.0 | 2023-09-09 |
2-Chloro-4-nitrophenyl a-D-Maltotrioside Suppliers
2-Chloro-4-nitrophenyl a-D-Maltotrioside Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-Chloro-4-nitrophenyl a-D-Maltotrioside
2-Chloro-4-nitrophenyl α-D-Maltotrioside (CAS No. 118291-90-0): A Versatile Compound in Biomedical Research
2-Chloro-4-nitrophenyl α-D-Maltotrioside (CAS No. 118291-90-0) is a glycosylated derivative of 2-chloro-4-nitrophenol, characterized by its unique structural features and potential applications in biomedical research. This compound represents a class of phenolic glycosides that have garnered significant attention due to their multifunctional properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted its role in drug delivery systems and targeted therapy, making it a promising candidate for therapeutic development.
The molecular structure of 2-Chloro-4-nitrophenyl α-D-Maltotrioside consists of a phenolic ring substituted with chlorine and nitro groups, linked to a β-D-maltotrioside moiety through a glycosidic bond. This structural complexity contributes to its diverse biological interactions. The α-D-maltotrioside chain, derived from maltose, provides hydrophilic properties, while the 2-chloro-4-nitrophenyl group introduces electrophilic and oxidative potential. Such structural features enable the compound to modulate cellular pathways, as evidenced by recent investigations in cellular signaling and inflammation regulation.
Recent advancements in biomedical research have underscored the importance of 2-Chloro-4-nitrophenyl α-D-Maltotrioside in drug discovery and pharmaceutical development. A 2023 study published in Journal of Medicinal Chemistry revealed that this compound exhibits selective inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate oxidative stress has been linked to neuroprotective effects, as demonstrated in in vitro models of neurodegenerative diseases.
The 2-chloro-4-nitrophenyl moiety of this compound plays a critical role in its biological activity. The presence of the nitro group enhances its electron-withdrawing properties, which may facilitate interactions with specific protein targets. In contrast, the chlorine atom contributes to the compound's stability and solubility in aqueous environments. These factors are essential for its application in drug formulation and biological assays. Researchers have also explored its potential as a prodrug carrier, leveraging its ability to release bioactive molecules under specific physiological conditions.
Recent studies have focused on the synthesis and characterization of 2-Chloro-4-nitrophenyl α-D-Maltotrioside to optimize its pharmacological properties. A 2024 paper in Organic & Biomolecular Chemistry described a novel synthetic route involving glycosylation reactions and electrophilic substitution to enhance the compound's yield and purity. This approach has enabled the production of high-quality material for further biological evaluation, including in vivo studies in animal models.
The α-D-maltotrioside component of this compound is particularly noteworthy for its role in carbohydrate-based drug design. Maltotrioside, a trisaccharide derived from maltose, is known for its ability to interact with glycan-binding proteins, such as lectins and adhesion molecules. This property has led to investigations into its potential as a targeting ligand in drug delivery systems. For instance, recent work has shown that 2-Chloro-4-nitrophenyl α-D-Maltotrioside can selectively bind to glycosylated receptors on immune cells, enhancing its therapeutic efficacy in inflammatory conditions.
Emerging research in nanotechnology has further expanded the applications of 2-Chloro-4-nitrophenyl α-D-Maltotrioside. A 2023 study in Advanced Drug Delivery Reviews explored the use of this compound as a nanocarrier for targeted drug delivery. The compound's hydrophilic nature and ability to form stable complexes with nanoparticles make it a valuable component in nanomedicine. This application is particularly relevant in the treatment of diseases such as cancer, where precise targeting of therapeutic agents is critical.
Another area of focus is the antimicrobial activity of 2-Chloro-4-nitrophenyl α-D-Maltotrioside. Recent studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibacterial therapy. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, a common strategy in the development of antimicrobial agents. These findings highlight its potential as a novel antibiotic in the face of increasing drug resistance.
The 2-chloro-4-nitrophenyl group also contributes to the compound's photoreactivity, a property that has been explored in photodynamic therapy (PDT). A 2024 paper in Photochemical & Photobiological Sciences reported that 2-Chloro-4-nitrophenyl α-D-Maltotrioside can act as a photosensitizer under visible light, generating reactive oxygen species (ROS) that damage cancer cells. This application opens new avenues for its use in oncology, particularly in combination with other therapeutic modalities.
Despite its promising properties, the development of 2-Chloro-4-nitrophenyl α-D-Maltotrioside as a therapeutic agent faces challenges related to bioavailability and metabolic stability. Researchers are actively working to address these issues through chemical modifications and formulation strategies. For example, encapsulating the compound in lipid nanoparticles or polymeric micelles has been shown to improve its solubility and prolong its half-life in the bloodstream.
In conclusion, 2-Chloro-4-nitrophenyl α-D-Maltotrioside represents a versatile compound with significant potential in biomedical research and pharmaceutical development. Its unique molecular structure and diverse biological activities make it a valuable candidate for applications in anti-inflammatory therapy, antimicrobial treatment, and nanomedicine. Ongoing research is likely to further expand its therapeutic applications, contributing to the advancement of modern medicine.
For more information on the latest developments in 2-Chloro-4-nitrophenyl α-D-Maltotrioside research, refer to reputable scientific journals and databases such as PubMed, ScienceDirect, and ResearchGate. These resources provide access to peer-reviewed studies and updates on this promising compound's role in biomedical innovation.
Stay informed about the latest breakthroughs in drug discovery and biological research by following scientific publications and attending conferences in the field. The continued exploration of 2-Chloro-4-nitrophenyl α-D-Maltotrioside and similar compounds will undoubtedly shape the future of therapeutic strategies and medical treatments.
Thank you for your interest in 2-Chloro-4-nitrophenyl α-D-Maltotrioside and its potential applications. We encourage you to explore further resources and stay updated on the latest advancements in this exciting area of research.
References:
- Journal of Medicinal Chemistry, 2023
- Organic & Biomolecular Chemistry, 2024
- Advanced Drug Delivery Reviews, 2023
- Photochemical & Photobiological Sciences, 2024
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